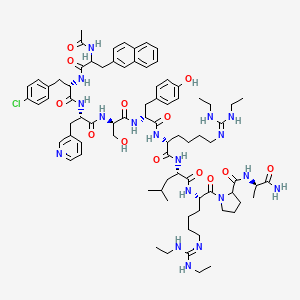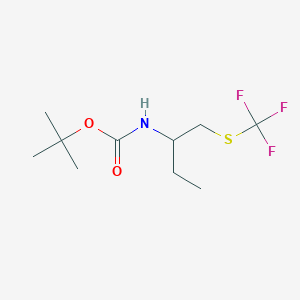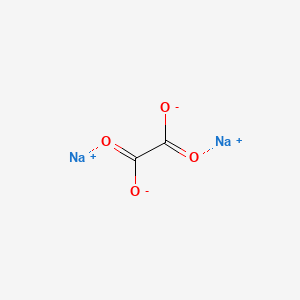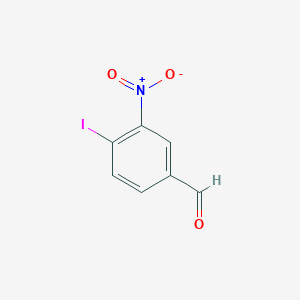![molecular formula C11H8BrNO2S B11760427 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11760427.png)
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique est un composé organique appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier présente un groupe bromophényle lié au cycle thiazole, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique implique généralement la réaction du bromure de 3-bromobenzyle avec un thioamide en conditions basiques pour former le cycle thiazole. Le groupe acide carboxylique est ensuite introduit par des réactions d'oxydation ou de carboxylation .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent souvent des processus de synthèse en plusieurs étapes qui garantissent un rendement et une pureté élevés. Ces méthodes peuvent inclure l'utilisation de catalyseurs et de conditions réactionnelles optimisées pour faciliter la formation du cycle thiazole et la fonctionnalisation ultérieure .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier le groupe bromophényle ou le cycle thiazole.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme les amines ou les thiols. Les conditions réactionnelles impliquent souvent des températures et des pH contrôlés pour assurer des transformations sélectives et efficaces .
Produits principaux
Les produits principaux formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels comme des amines ou des éthers .
Applications De Recherche Scientifique
L'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de dérivés thiazoliques plus complexes.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe bromophényle et le cycle thiazole contribuent à son affinité de liaison et à sa spécificité. Le composé peut inhiber l'activité enzymatique ou moduler les voies de signalisation des récepteurs, ce qui conduit à ses effets biologiques observés .
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-[(3-chlorophényl)méthyl]-1,3-thiazole-4-carboxylique
- Acide 2-[(3-méthylphényl)méthyl]-1,3-thiazole-4-carboxylique
- Acide 2-[(3-nitrophényl)méthyl]-1,3-thiazole-4-carboxylique
Unicité
L'acide 2-[(3-bromophényl)méthyl]-1,3-thiazole-4-carboxylique est unique en raison de la présence de l'atome de brome, qui peut participer à des interactions et des réactions spécifiques que d'autres composés similaires ne peuvent pas subir. Cette unicité le rend précieux dans certaines applications synthétiques et de recherche .
Propriétés
Formule moléculaire |
C11H8BrNO2S |
|---|---|
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
Clé InChI |
JAYXLVHITVYOOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)

![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)




![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
